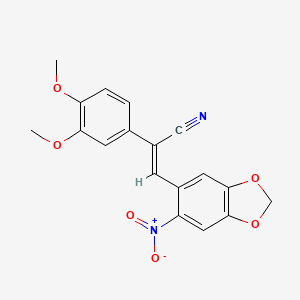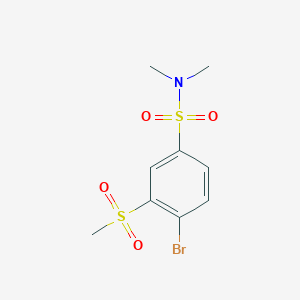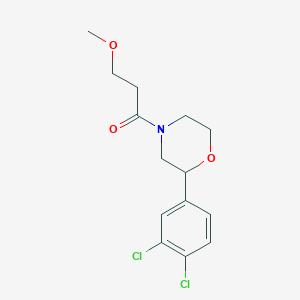
(Z)-2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a complex structure with multiple functional groups, including methoxy, nitro, and benzodioxole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 6-nitro-1,3-benzodioxole.
Formation of Intermediate: The first step might involve the formation of an intermediate compound through a condensation reaction.
Nitrile Formation: The intermediate can then undergo a reaction to introduce the nitrile group, possibly through a cyanation reaction.
Final Product: The final step would involve the formation of the (Z)-isomer of the compound through a selective reaction.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects.
Industry
In the industry, such compounds might be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors in the body, leading to a cascade of biochemical events.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile: can be compared with other nitrile-containing compounds, such as:
Eigenschaften
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-23-15-4-3-11(6-16(15)24-2)13(9-19)5-12-7-17-18(26-10-25-17)8-14(12)20(21)22/h3-8H,10H2,1-2H3/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGPFRWHPAUQCI-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5377020.png)
![4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile](/img/structure/B5377027.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)
![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5377035.png)
![2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride](/img/structure/B5377046.png)
![3,5-dichloro-4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5377055.png)
![2-[2-(2-furyl)vinyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5377058.png)
![4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5377076.png)

![5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377091.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5377106.png)
![4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5377114.png)
